2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
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Overview
Description
2-(2-OXO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-OXO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques. The choice of solvents and reagents is also critical to ensure environmental sustainability and safety .
Chemical Reactions Analysis
Types of Reactions
2-(2-OXO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
2-(2-OXO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-OXO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: These compounds share the piperazine ring structure and have similar biological activities.
Pyridine derivatives: These compounds contain the pyridine moiety and are known for their diverse pharmacological properties.
Pyridazinone derivatives: These compounds have the pyridazinone core and are studied for their potential therapeutic applications
Uniqueness
2-(2-OXO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is unique due to its combination of multiple functional groups, which allows for a wide range of chemical modifications and biological activities. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C22H29N5O2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C22H29N5O2/c28-21-16-19-4-2-1-3-5-20(19)24-27(21)17-22(29)26-14-12-25(13-15-26)11-8-18-6-9-23-10-7-18/h6-7,9-10,16H,1-5,8,11-15,17H2 |
InChI Key |
LODXHZNESOHYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4 |
Origin of Product |
United States |
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